molecular formula C21H12Cl2F9N3O4S B11088248 Methyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-({6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1,3-benzothiazol-2-YL}amino)propanoate

Methyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-({6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1,3-benzothiazol-2-YL}amino)propanoate

Cat. No.: B11088248
M. Wt: 644.3 g/mol
InChI Key: FWNHESCTZLKJBR-UHFFFAOYSA-N
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Description

Methyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-({6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1,3-benzothiazol-2-YL}amino)propanoate is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-({6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1,3-benzothiazol-2-YL}amino)propanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the dichlorobenzoyl intermediate: This step involves the reaction of 2,4-dichlorobenzoic acid with appropriate reagents to form the dichlorobenzoyl chloride.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using trifluoromethylating agents.

    Coupling with benzothiazole derivative: The benzothiazole moiety is introduced through a coupling reaction with the appropriate benzothiazole derivative.

    Final esterification: The final step involves the esterification of the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-({6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1,3-benzothiazol-2-YL}amino)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

Methyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-({6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1,3-benzothiazol-2-YL}amino)propanoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in biochemical studies to investigate enzyme interactions and inhibition mechanisms.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-({6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1,3-benzothiazol-2-YL}amino)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-({6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1,3-benzothiazol-2-YL}amino)propanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H12Cl2F9N3O4S

Molecular Weight

644.3 g/mol

IUPAC Name

methyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-[[6-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-1,3-benzothiazol-2-yl]amino]propanoate

InChI

InChI=1S/C21H12Cl2F9N3O4S/c1-39-15(37)18(21(30,31)32,34-14(36)10-4-3-9(22)7-11(10)23)35-16-33-12-5-2-8(6-13(12)40-16)17(38,19(24,25)26)20(27,28)29/h2-7,38H,1H3,(H,33,35)(H,34,36)

InChI Key

FWNHESCTZLKJBR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)(NC1=NC2=C(S1)C=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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